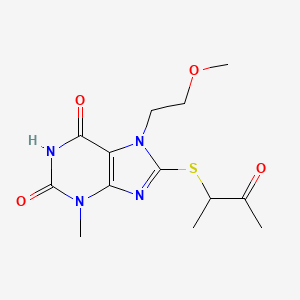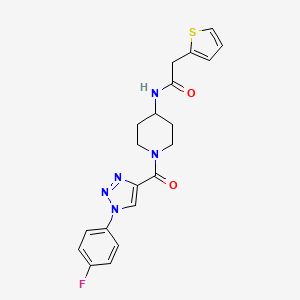
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups. It contains a 1,2,3-triazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also features a fluorophenyl group, a piperidinyl group, and a thiophenyl group .
Molecular Structure Analysis
The molecule’s structure is likely to be largely defined by its aromatic rings and the piperidine ring. The presence of the fluorine atom on the phenyl ring could influence the molecule’s electronic properties, potentially affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its various functional groups. For example, the 1,2,3-triazole ring might participate in nucleophilic or electrophilic substitution reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Aplicaciones Científicas De Investigación
Inhibition of Tyrosinase Activity
A study highlighted the synthesis of novel 1,2,4-triazole-based compounds, including those structurally related to the specified compound, demonstrating significant inhibitory activity against mushroom tyrosinase. This research suggested the potential application of these compounds in designing new drugs against melanogenesis, indicating their utility in addressing hyperpigmentation disorders (Mubashir Hassan et al., 2022).
Structural Characterization and Interaction Analysis
Another study focused on the synthesis and structural characterization of biologically active derivatives of 1,2,4-triazoles, revealing the presence of various intermolecular interactions within the crystalline solid. The interactions play a crucial role in molecular packing, offering insights into the design of compounds with enhanced biological activities (R. Shukla et al., 2017).
Antimicrobial and Antituberculosis Activity
Research on N-aryl-acetamide derivatives containing the 1,2,4-triazole ring system has demonstrated a wide range of biological activities, including antibacterial, antifungal, and antituberculosis effects. These studies underscore the therapeutic potential of such compounds in combating various microbial infections (B. MahyavanshiJyotindra et al., 2011).
Antifungal and Apoptotic Effects
Triazole-oxadiazole compounds were synthesized and evaluated for their antifungal and apoptotic activity against Candida species. This research offers a foundation for the development of new antifungal agents, highlighting the potential of triazole derivatives in treating fungal infections (B. Çavușoğlu et al., 2018).
Anti-Neoplastic Activity
A study evaluating the anticancer activity of a 1,2,4-triazole derivative against Dalton’s Lymphoma Ascitic in mice demonstrated significant efficacy, suggesting the compound's potential as a novel anticancer agent. This research points towards the therapeutic applications of triazole derivatives in cancer treatment (K. Arul et al., 2016).
Propiedades
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2S/c21-14-3-5-16(6-4-14)26-13-18(23-24-26)20(28)25-9-7-15(8-10-25)22-19(27)12-17-2-1-11-29-17/h1-6,11,13,15H,7-10,12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLAYWMVSOAWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=CS2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

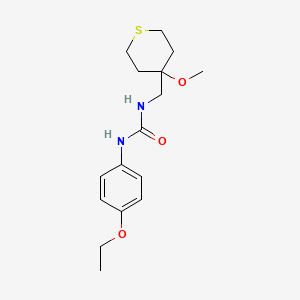
![6-[4-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2681994.png)
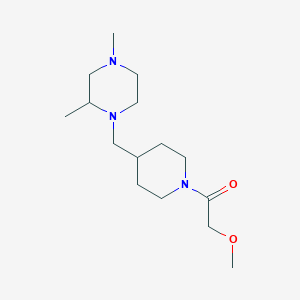
![N-(4-methoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2681996.png)
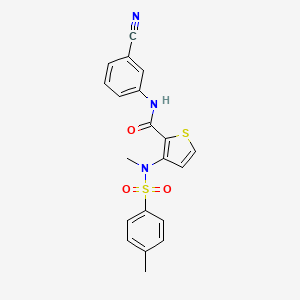

![3-(2,2-Dimethylpropyl)-6-methylpyrido[3,2-d][1,2]oxazole-4-carboxylic acid](/img/structure/B2682001.png)

![2-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2682006.png)
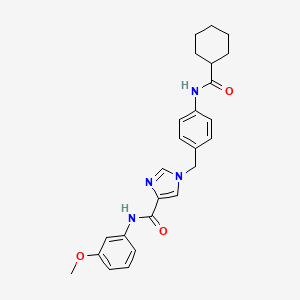
![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2682009.png)
